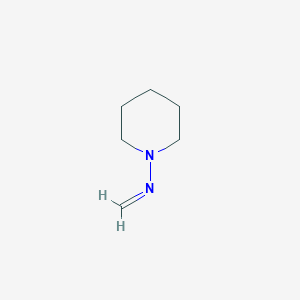

N-(Piperidin-1-yl)methanimine

Description

N-(Piperidin-1-yl)methanimine (CAS: Not explicitly provided), also referred to as S9 in synthetic protocols, is a Schiff base compound synthesized via the condensation of paraformaldehyde and N-aminopiperidine in diethyl ether. The reaction yields 53% after purification via silica chromatography (70% Et₂O/hexanes), producing a clear oil with distinct spectral properties . Key characteristics include:

- ¹H NMR (500 MHz, CDCl₃): δ 6.46 (d, J = 11.1 Hz, 1H), 6.28 (d, J = 11.1 Hz, 1H), 2.99 (t, J = 5.7 Hz, 3H), 1.70 (p, J = 5.8 Hz, 2H), 1.54–1.46 (m, 1H).

- Role in Synthesis: S9 serves as a precursor in defluoroalkylation reactions, enabling access to fluorinated ethylpiperidine derivatives under photoredox conditions .

Properties

CAS No. |

5824-73-7 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

N-piperidin-1-ylmethanimine |

InChI |

InChI=1S/C6H12N2/c1-7-8-5-3-2-4-6-8/h1-6H2 |

InChI Key |

IMYCCGJUZBTONO-UHFFFAOYSA-N |

Canonical SMILES |

C=NN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)methanimine typically involves the reaction of piperidine with formaldehyde. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the methanimine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-1-yl)methanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the methanimine group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanimine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines.

Scientific Research Applications

N-(Piperidin-1-yl)methanimine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Piperidin-1-yl)methanimine involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Substituent Positional Isomers: Para- vs. Ortho-Methoxy Substitution

Compounds S13 and S14 are positional isomers of S9, differing in the methoxy group placement on the aryl ring:

Key Observations :

Halogen-Substituted Derivatives: Chlorophenyl and Bromophenyl Analogs

Example Compounds :

(E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Crystal Structure 1) :

- Crystal Parameters : Triclinic space group P-1, Z’=2, dihedral angle ~56° between aryl rings.

- Intermolecular Interactions : C–H⋯N hydrogen bonds and π–π stacking stabilize the lattice.

(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (Crystal Structure 2) :

- Crystal Parameters : Larger unit cell (a=8.0720 Å vs. 7.9767 Å for chloro analog) due to bromine’s van der Waals radius.

- Comparison with S9 : S9 lacks crystallographic data, but halogenated analogs highlight how weak interactions dictate packing despite structural similarity.

Nitro- and Piperidine-Functionalized Derivatives

(E)-N-(3-Chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine (Sahin & Dege, 2022) :

- ADMET Profile : High bioavailability (Boiled-egg model), moderate CYP450 inhibition.

- Structural Advantage : Nitro group enhances electron-withdrawing capacity, stabilizing the imine bond.

Pyridinyl and Alkyl-Substituted Methanimines

(E)-N-(Alkyl)-1-(Pyridin-3-yl)methanimines (e.g., pear floral volatiles) :

- Key Features : Pyridinyl substitution confers a fruity aroma, contrasting with S9’s lack of reported olfactory properties.

- Applications : Flavoring agents vs. S9’s role in synthetic chemistry.

Biological Activity

N-(Piperidin-1-yl)methanimine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and an imine functional group, which contribute to its reactivity and biological interactions. The compound can be represented as follows:

The mechanism of action involves the interaction of the imine group with nucleophilic sites in enzymes or receptors, potentially forming reversible covalent bonds. This interaction can modulate the activity of various biological targets, including enzymes involved in metabolic pathways and receptors that mediate cellular responses.

Antimicrobial Properties

Research has indicated that piperidine derivatives, including this compound, exhibit antimicrobial properties. In particular, studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds structurally related to this compound have been noted for their ability to inhibit histone acetyltransferases (HATs), which play a crucial role in cancer cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings from recent studies:

| Compound Variant | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 8.6 | Inhibitor of p300 HAT |

| Piperidine derivative A | 1.6 | Enhanced HAT inhibition |

| Piperidine derivative B | 2.8 | Moderate HAT inhibition |

| Piperidine derivative C | 10 | Reduced activity compared to A and B |

These results highlight how modifications to the piperidine structure can significantly influence the compound's inhibitory potency against specific biological targets.

Case Studies

- Antimalarial Activity : A related compound from the Malaria Box was evaluated for its dual activity against Plasmodium falciparum's asexual stages and gametocytes. The study confirmed significant transmission-blocking activity, indicating that derivatives of piperidine may hold promise in malaria treatment strategies .

- Histone Acetyltransferase Inhibition : A study investigated various derivatives of this compound for their ability to inhibit HATs involved in gene regulation. The findings revealed that certain modifications could enhance inhibitory effects, with IC50 values indicating strong potential for therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.